molecular formula C8H8ClNO2 B1301839 Methyl 4-amino-3-chlorobenzoate CAS No. 84228-44-4

Methyl 4-amino-3-chlorobenzoate

Cat. No. B1301839
Key on ui cas rn: 84228-44-4
M. Wt: 185.61 g/mol
InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

To a suspension of methyl 4-amino-3-chlorobenzoate (33 g, 146 mmol, 1 eq) in a 1:1 mixture of concentrated HCl and water (140 ml) cooling in an ice/MeOH bath was added a solution of sodium nitrite (11.1 g, 160 mmol, 1.1 eq) in warm water (20 ml) dropwise, ensuring that the reaction temperature was maintained below 5° C. The mixture was filtered through a pad of Celite and the solids washed with water. The resulting filtrate was added portionwise to a mixture of sulphur dioxide (47 g, 729 mmol, 5 eq) and copper (I) chloride (catalytic) in AcOH, maintaining the reaction temperature below 10° C. The reaction mixture was extracted into DCM (600 ml), washed with water (600 ml), dried over sodium sulphate, filtered and the solvent evaporated in vacuo. The residue was redissolved in DCM, washed with saturated sodium hydrogen carbonate, dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 0-15% ethyl acetate:hexane then triturated with hexane to yield the title compound (19.6 g, 73.6 mmol, 50%).
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
47 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:12].[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O.CC(O)=O.[Cu]Cl>[Cl:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[S:18]([Cl:13])(=[O:20])=[O:19])[C:6]([O:8][CH3:9])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
47 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice/MeOH bath
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 5° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the solids washed with water
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted into DCM (600 ml)
WASH
Type
WASH
Details
washed with water (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography
WASH
Type
WASH
Details
eluting with 0-15% ethyl acetate
CUSTOM
Type
CUSTOM
Details
hexane then triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=CC1S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.6 mmol
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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